2'-Methoxy-3-(4-methylphenyl)propiophenone
Overview
Description
2’-Methoxy-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2 It is characterized by a propiophenone structure with a methoxy group at the 2’ position and a methyl group at the 4 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2’-Methoxy-3-(4-methylphenyl)propiophenone involves the reaction of 4-methylacetophenone with methoxybenzene in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of Grignard reagents, where 4-methylbenzylmagnesium bromide reacts with methoxybenzaldehyde to form the desired product .
Industrial Production Methods
Industrial production of 2’-Methoxy-3-(4-methylphenyl)propiophenone often employs catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2’-Methoxy-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Methoxy-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxypropiophenone: Similar structure but lacks the methyl group, affecting its physical and chemical characteristics.
Uniqueness
2’-Methoxy-3-(4-methylphenyl)propiophenone is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric effects. These functional groups influence the compound’s reactivity, making it suitable for specific synthetic applications and enhancing its potential biological activities .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHEFUMOPOGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644110 | |
Record name | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-48-4 | |
Record name | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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